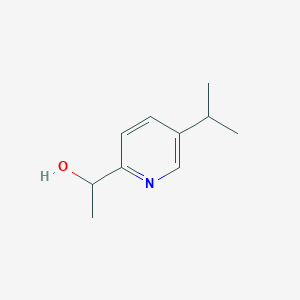
1-(5-Isopropylpyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Isopropylpyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of an isopropyl group attached to the pyridine ring and an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 5-isopropylpyridine with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Isopropylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 1-(5-Isopropylpyridin-2-yl)ethanone or 1-(5-Isopropylpyridin-2-yl)ethanal.
Reduction: The major product is 1-(5-Isopropylpyridin-2-yl)ethane.
Substitution: The major products depend on the substituent introduced, such as 1-(5-Isopropylpyridin-2-yl)ethyl chloride or 1-(5-Isopropylpyridin-2-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
1-(5-Isopropylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Isopropylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-yl)ethanol: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
2-(1H-Pyrrol-1-yl)ethanol: This compound has a pyrrole ring instead of a pyridine ring.
Uniqueness
1-(5-Isopropylpyridin-2-yl)ethan-1-ol is unique due to the presence of the isopropyl group on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(5-propan-2-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-8,12H,1-3H3 |
InChI-Schlüssel |
SDJKBPSOTMLIDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
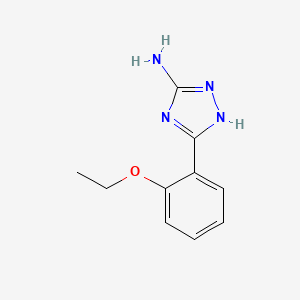
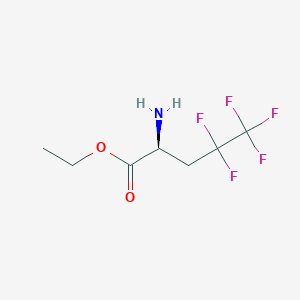
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)
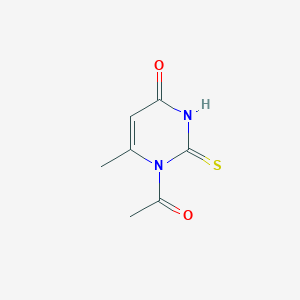
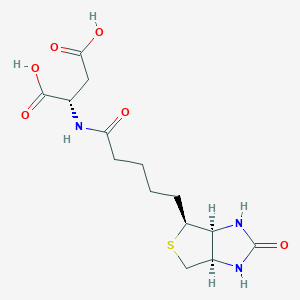
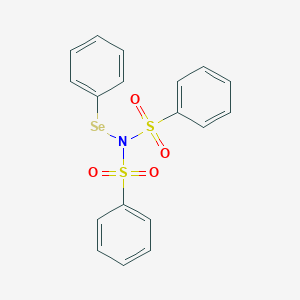
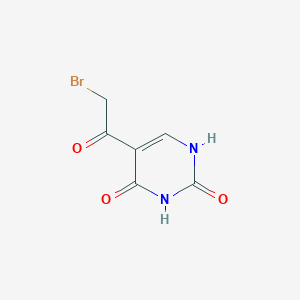
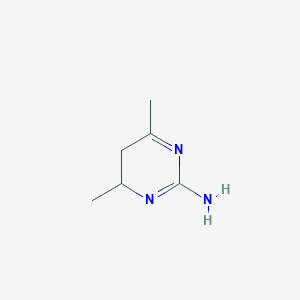
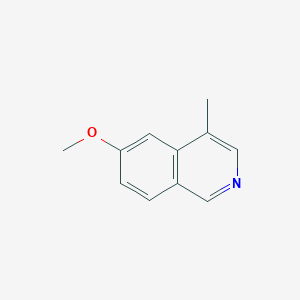
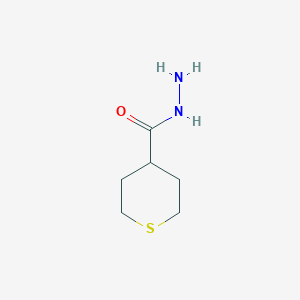
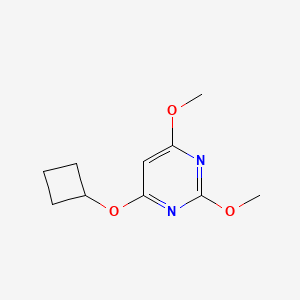
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

